

In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite

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Compound of Interest

Compound Name: 5'-O-DMT-N2-DMF-dG

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N2-Dimethylformamidino-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite, commonly known as DMT-dG(dmf) phosphoramidite. It is a crucial monomer used in the chemical synthesis of oligonucleotides, which are foundational tools in modern molecular biology, diagnostics, and therapeutics.

Core Properties of DMT-dG(dmf) Phosphoramidite

DMT-dG(dmf) phosphoramidite is a protected form of deoxyguanosine, optimized for efficient and high-fidelity solid-phase oligonucleotide synthesis.[1][2] The key protecting groups—Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidino (dmf) on the exocyclic amine of guanine, and a β -cyanoethyl group on the phosphite—ensure the correct sequence-specific addition of the nucleotide to the growing DNA chain.[3]

Quantitative Data Summary

The fundamental quantitative data for DMT-dG(dmf) phosphoramidite are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C43H53N8O7P	[3][4][5][6]
Molecular Weight	824.90 g/mol	[5][6]
CAS Number	330628-04-1	[3][4][5]
Appearance	White to off-white powder	
Storage Condition	-20°C under an inert atmosphere	

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The primary application of DMT-dG(dmf) phosphoramidite is in the automated solid-phase synthesis of DNA oligonucleotides. The synthesis cycle is a four-step process that is repeated for each nucleotide added to the sequence.[2][7]

Detritylation (Deblocking)

- Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
- Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM).
- Procedure:
 - The deblocking solution is passed through the synthesis column containing the solid support.
 - The reaction is typically complete within 1-3 minutes.
 - The column is then thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the detritylation reagent and the cleaved DMT cation.

Coupling

- Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming DMT-dG(dmf) phosphoramidite.
- Reagents:
 - DMT-dG(dmf) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 - An activator solution, such as 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 2-ethylthiotetrazole in anhydrous acetonitrile.
- Procedure:
 - The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
 - The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and activating the phosphorus for nucleophilic attack by the 5'-hydroxyl group.
 - The coupling reaction is rapid, typically achieving over 99% efficiency in 30-60 seconds.
 - The column is washed with acetonitrile to remove unreacted reagents.

Capping

- Objective: To block any unreacted 5'-hydroxyl groups from subsequent coupling reactions, preventing the formation of deletion mutations (n-1 sequences) in the final oligonucleotide product.
- Reagents:
 - Capping A: A mixture of acetic anhydride in tetrahydrofuran (THF) and a base like pyridine or N-methylimidazole.
 - Capping B: A solution of 16% N-methylimidazole in THF.

- Procedure:
 - The capping reagents are delivered to the synthesis column to acetylate the unreacted 5'-hydroxyl groups.
 - This reaction is typically completed in about 30 seconds.
 - The column is then washed with acetonitrile.

Oxidation

- Objective: To stabilize the newly formed phosphite triester linkage by oxidizing the trivalent phosphorus (P(III)) to a more stable pentavalent phosphate triester (P(V)).
- Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.
- Procedure:
 - The oxidizing solution is passed through the column.
 - The oxidation is very fast, usually completed in about 30 seconds.
 - The column is washed with acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

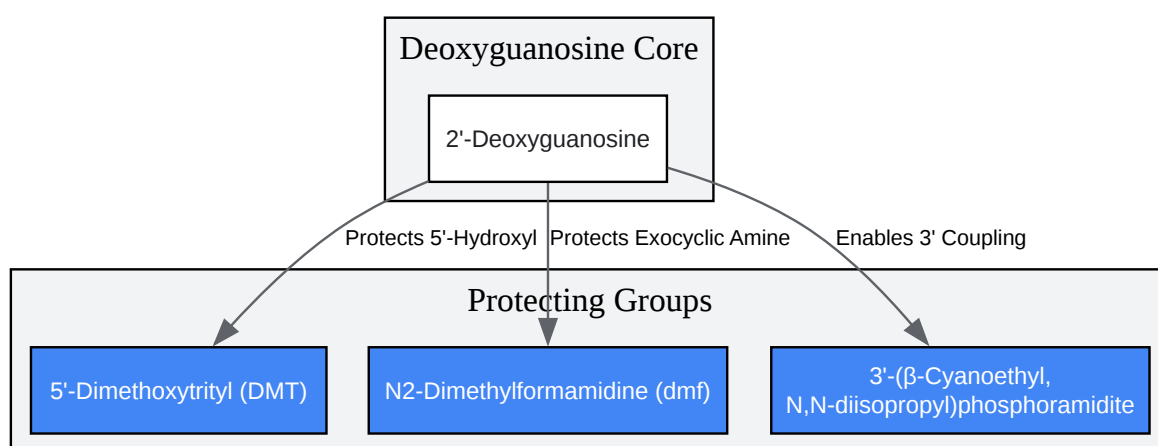
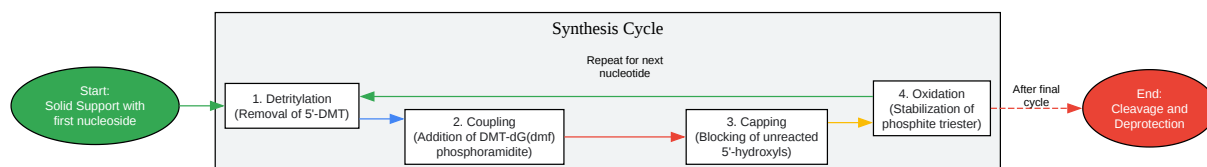
- Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium hydroxide.
- Deprotection:
 - The β -cyanoethyl protecting groups on the phosphate backbone are removed by β -elimination in the presence of a mild base.

- The N2-dimethylformamidinium (dmf) group on the guanine base is also removed. A key advantage of the dmf group over the traditional isobutyryl (iBu) group is its lability, which allows for significantly faster deprotection.[3]
 - Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.
 - Rapid Deprotection: For even faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be used, reducing the time to as little as 10 minutes at 65°C.[3]
- If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can be cleaved post-synthesis using an aqueous acid solution.

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.



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